ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16225897
InChI: InChI=1S/C15H11Br3N4O2/c1-2-24-15(23)9(7-19)8-20-10-3-5-11(6-4-10)22-14(18)12(16)13(17)21-22/h3-6,8,20H,2H2,1H3/b9-8+
SMILES:
Molecular Formula: C15H11Br3N4O2
Molecular Weight: 519.0 g/mol

ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate

CAS No.:

Cat. No.: VC16225897

Molecular Formula: C15H11Br3N4O2

Molecular Weight: 519.0 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate -

Specification

Molecular Formula C15H11Br3N4O2
Molecular Weight 519.0 g/mol
IUPAC Name ethyl (E)-2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate
Standard InChI InChI=1S/C15H11Br3N4O2/c1-2-24-15(23)9(7-19)8-20-10-3-5-11(6-4-10)22-14(18)12(16)13(17)21-22/h3-6,8,20H,2H2,1H3/b9-8+
Standard InChI Key XEJNEJFLBCJBCQ-CMDGGOBGSA-N
Isomeric SMILES CCOC(=O)/C(=C/NC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)/C#N
Canonical SMILES CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate, reflects its three primary components:

  • Cyanoacrylate core: A propenoate ester with a cyano group at the α-position, enabling electron-withdrawing effects and conjugation.

  • Aniline linker: A para-substituted aniline group that bridges the cyanoacrylate and pyrazole moieties.

  • 3,4,5-Tribromopyrazole: A heavily halogenated heterocycle contributing steric bulk and potential halogen-bonding interactions .

The E-isomer is stabilized by intramolecular hydrogen bonding between the aniline’s NH and the acrylate’s carbonyl oxygen, as evidenced by its canonical SMILES:
CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H11Br3N4O2\text{C}_{15}\text{H}_{11}\text{Br}_3\text{N}_4\text{O}_2
Molecular Weight518.99–519.0 g/mol
CAS Number219793-60-9
InChIKeyXEJNEJFLBCJBCQ-CMDGGOBGSA-N

Synthesis and Preparation

Synthetic Pathways

The synthesis involves three sequential steps :

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones yields the pyrazole core.

  • Bromination: Electrophilic aromatic bromination introduces three bromine atoms at the 3-, 4-, and 5-positions of the pyrazole ring.

  • Coupling Reactions:

    • The tribromopyrazole is linked to 4-nitroaniline via nucleophilic aromatic substitution.

    • Subsequent reduction of the nitro group to an amine precedes Michael addition with ethyl cyanoacrylate.

Optimization Challenges

  • Bromination Selectivity: Achieving regioselective tribromination requires careful control of temperature and stoichiometry to avoid overhalogenation.

  • Steric Hindrance: The bulky tribromopyrazole group complicates coupling reactions, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures .

Physicochemical Properties

Spectral Characterization

While experimental spectra for this specific compound are scarce, its analogs provide insights:

  • IR Spectroscopy: Expected peaks include ν(C≡N)\nu(\text{C≡N}) at ~2200 cm1^{-1} and ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1}.

  • NMR: The aniline proton resonates as a singlet near δ 6.8–7.2 ppm, while pyrazole protons appear as deshielded singlets due to bromine’s inductive effects .

Solubility and Stability

  • Solubility: Poor aqueous solubility (logP4.2\log P \approx 4.2) predicts preferential dissolution in organic solvents like DMSO or dichloromethane.

  • Stability: Susceptible to photodegradation due to the acrylate’s conjugated system; storage under inert atmosphere is recommended .

Analog StructureActivity (IC50_{50})Target
3,5-Dibromo-1H-pyrazole2.3 μMStaphylococcus aureus
4-Nitroaniline-conjugated8.7 μMEGFR kinase

Material Science Applications

  • Fluorescent Probes: The conjugated π-system could serve as a fluorophore; bromine atoms may enhance spin-orbit coupling for phosphorescence.

  • Polymer Additives: Cyanoacrylate’s radical scavenging properties might stabilize polymers against thermal degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator